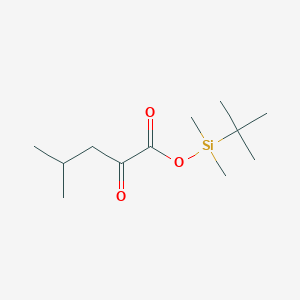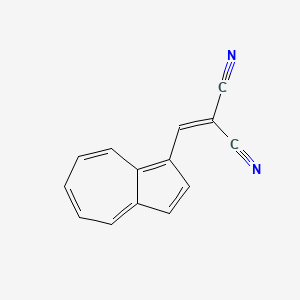
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is an organic compound that belongs to the class of phenylmethanesulfonic acids It is characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 5-position on the phenyl ring, along with a methanesulfonic acid group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-hydroxy-5-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonic acid group occurring at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of the starting materials, sulfonation, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonic acid group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-5-methoxyphenylmethanesulfonamide.
Substitution: Formation of various substituted phenylmethanesulfonic acids depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methanesulfonic acid group.
2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of the methanesulfonic acid group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the methanesulfonic acid group.
Uniqueness
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties such as strong acidity and the ability to form stable sulfonate esters and salts. This makes it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
93240-51-8 |
|---|---|
Molecular Formula |
C8H10O5S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4,9H,5H2,1H3,(H,10,11,12) |
InChI Key |
LFDKZHMFUHRDDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




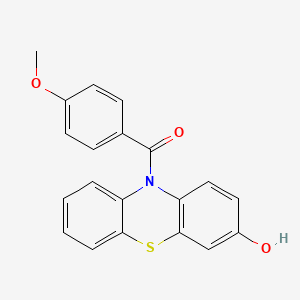
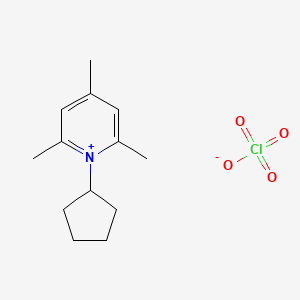

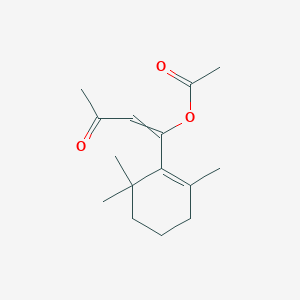
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
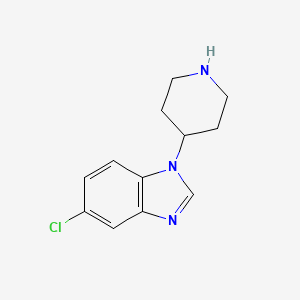
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
